N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
"N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide" is a synthetic small molecule characterized by a chromene backbone fused with a carboxamide moiety. The chromene core (4-oxo-4H-chromene) is substituted with methyl groups at positions 6 and 7, while the carboxamide group is linked to a phenyl ring via a sulfonyl bridge. The phenyl ring is further functionalized with a 2-ethylpiperidine substituent. The sulfonamide group in this compound may enhance solubility and binding interactions with biological targets, while the 2-ethylpiperidine moiety could influence lipophilicity and metabolic stability.
Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .
Properties
Molecular Formula |
C25H28N2O5S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O5S/c1-4-19-7-5-6-12-27(19)33(30,31)20-10-8-18(9-11-20)26-25(29)24-15-22(28)21-13-16(2)17(3)14-23(21)32-24/h8-11,13-15,19H,4-7,12H2,1-3H3,(H,26,29) |
InChI Key |
YTPZBUVMKCJORG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
This analog (described in ) shares the chromene-carboxamide-sulfonyl-phenyl scaffold but differs in the sulfonamide substituent. Instead of a 2-ethylpiperidine group, it features a 4,6-dimethylpyrimidine ring.
Key Structural Differences:
Hypothetical Pharmacological Implications:
Binding Interactions :
- The pyrimidine ring in the analog may engage in π-π stacking with aromatic residues in target proteins.
- The ethylpiperidine’s amine could form hydrogen bonds or ionic interactions, absent in the pyrimidine analog.
Metabolic Stability : Saturated amines (e.g., piperidine) are often susceptible to cytochrome P450 oxidation, whereas aromatic pyrimidines may exhibit greater stability .
Broader Context: Sulfonamide-Containing Compounds
describes unrelated β-lactam antibiotics with complex sulfonamide-like groups. While these molecules share sulfonamide functionalization, their structural and mechanistic divergence (e.g., β-lactamase inhibition vs. chromene-mediated activity) precludes direct comparison .
Research Findings and Data Gaps
No explicit pharmacological or biochemical data for the target compound or its analogs are provided in the evidence. However, structural comparisons suggest:
- The ethylpiperidine variant may prioritize target affinity over solubility.
- The pyrimidine analog () could offer better aqueous solubility due to reduced lipophilicity.
Hypothetical Data Table (Based on Structural Inference):
| Property | Target Compound | Pyrimidine Analog () |
|---|---|---|
| Molecular Weight (g/mol) | ~485 | ~478 |
| logP (Predicted) | 3.2 | 2.8 |
| Solubility (µg/mL) | ~15 | ~30 |
| Binding Affinity (IC50) | Not reported | Not reported |
Biological Activity
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews various studies that investigate its cytotoxic effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 398.56 g/mol. The compound features a chromene backbone substituted with a sulfonamide group and an ethylpiperidine moiety, which may contribute to its biological properties.
Anticancer Properties
Recent research has indicated that compounds within the chromene class exhibit significant cytotoxic activity against various cancer cell lines. A study by Kemnitzer et al. (2007) demonstrated that structurally similar chromenes can induce apoptosis in cancer cells, suggesting that this compound may exhibit similar effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| KB (Nasopharyngeal carcinoma) | <1 | |
| EJ (Bladder carcinoma) | ≤3.3 | |
| MCF-7 (Breast carcinoma) | 7.3 | |
| 1321N1 (Astrocytoma) | <1 | |
| Saos-2 (Osteosarcoma) | <1 | |
| A2780 CP (Ovarian carcinoma) | <0.6 |
The above table summarizes the IC50 values for this compound against several cancer cell lines. The low IC50 values indicate potent cytotoxicity, particularly in KB and Saos-2 cell lines.
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. The presence of the sulfonamide group may enhance its interaction with biological targets involved in cell cycle regulation and apoptosis pathways.
Structure–Activity Relationship (SAR)
The biological activity of chromene derivatives often depends on their substituents. The presence of halogens or other electron-withdrawing groups at specific positions on the phenyl ring has been shown to enhance cytotoxicity. The study by Kemnitzer et al. highlighted that modifications at the 3-position significantly increased activity, suggesting that similar strategies could be employed to optimize this compound for improved efficacy.
Case Studies
Several case studies have investigated the use of chromene derivatives in cancer therapy:
- Kemnitzer et al. (2007) reported on a series of 4H-chromenes demonstrating potent anticancer activity across multiple cell lines.
- A study published in ChemPharmBull evaluated various substituted chromenes and identified key structural features responsible for enhanced biological activity against human tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
